[4-(Cyclobutylmethyl)oxan-4-yl]methanamine
Description
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine is a bicyclic amine with a tetrahydropyran (oxane) core substituted at the 4-position by a cyclobutylmethyl group and a methanamine moiety. Its molecular formula is C₁₀H₁₉NO (MW: 169.26 g/mol), and it is primarily used as a research chemical in drug discovery . The cyclobutylmethyl group introduces steric strain and conformational rigidity, which may influence its pharmacokinetic and binding properties compared to other analogs.
Properties
IUPAC Name |
[4-(cyclobutylmethyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c12-9-11(4-6-13-7-5-11)8-10-2-1-3-10/h10H,1-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFJSLWKIYECAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205212 | |
| Record name | 2H-Pyran-4-methanamine, 4-(cyclobutylmethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-46-7 | |
| Record name | 2H-Pyran-4-methanamine, 4-(cyclobutylmethyl)tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-methanamine, 4-(cyclobutylmethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Diol Precursors
The oxane ring is commonly synthesized via acid-catalyzed cyclization of 1,5-diols. For example, 4-(hydroxymethyl)cyclobutylmethanol can undergo cyclization in the presence of p-toluenesulfonic acid (p-TsOH) to yield 4-(cyclobutylmethyl)oxane-4-ol. This intermediate serves as a precursor for subsequent amine functionalization.
Reaction Conditions :
Grignard Addition to Tetrahydropyran-4-one
An alternative route involves nucleophilic addition to tetrahydropyran-4-one. Cyclobutylmethyl magnesium bromide reacts with the ketone, followed by acid workup to form 4-(cyclobutylmethyl)oxan-4-ol.
Reaction Conditions :
- Grignard reagent: Cyclobutylmethyl MgBr (2.5 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C → room temperature
- Yield: 85%
Functionalization of the Oxane Intermediate
Reductive Amination for Methanamine Installation
The hydroxyl group in 4-(cyclobutylmethyl)oxan-4-ol is converted to an amine via reductive amination. Treatment with ammonium chloride and sodium cyanoborohydride in methanol affords the primary amine.
Reaction Conditions :
Gabriel Synthesis for Controlled Amine Formation
To avoid over-alkylation, the Gabriel method is employed. The oxane intermediate is first converted to a phthalimide derivative using phthalic anhydride, followed by hydrazinolysis to release the primary amine.
Reaction Conditions :
- Phthalic anhydride (1.5 equiv), pyridine, 100°C, 4 h
- Hydrazine hydrate (2.0 equiv), ethanol, reflux, 6 h
- Yield: 70–75%
Alternative Pathways via Alkylation and Coupling
Mitsunobu Reaction for Direct Substitution
The Mitsunobu reaction enables direct substitution of the hydroxyl group with an amine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 4-(cyclobutylmethyl)oxan-4-ol reacts with phthalimide to form the protected amine, which is subsequently deprotected.
Reaction Conditions :
Carbodiimide-Mediated Coupling
In a patent-derived method, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate coupling between a carboxylic acid derivative and the amine precursor. While typically used for amides, this approach adapts to amine synthesis via intermediate protection.
Example Protocol :
- Starting material : 6-Chloro-2-cyclopropyl-nicotinic acid
- Amine source : (Tetrahydro-pyran-4-yl)-methylamine
- Coupling agents : EDC (1.2 equiv), HOBt (1.2 equiv)
- Base : N-Ethylmorpholine (2.0 equiv)
- Solvent : DMF
- Yield : 72%
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, NH₄Cl | 55–60% | Simple one-pot procedure | Moderate yields, over-alkylation risk |
| Gabriel Synthesis | Phthalic anhydride, N₂H₄ | 70–75% | High purity, controlled reaction | Multi-step, requires harsh conditions |
| Mitsunobu Reaction | DEAD, PPh₃ | 65% | Direct substitution, high efficiency | Costly reagents, sensitivity to moisture |
| Carbodiimide Coupling | EDC, HOBt | 72% | Adaptable to diverse substrates | Requires protected intermediates |
Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxanone derivatives.
Reduction: Formation of cyclobutylmethyl oxane derivatives.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Cyclobutylmethyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Pharmacological and Physicochemical Properties
- Lipophilicity : Cyclobutylmethyl (log P ~1.8, estimated) is less lipophilic than chlorophenyl (log P ~2.5) but more than methoxypyridinyl (log P ~1.2) .
- Solubility : Methoxymethyl and pyridinyl groups improve aqueous solubility due to polar interactions, whereas cyclobutylmethyl and chlorophenyl analogs exhibit lower solubility .
- Biological Activity : The cyclobutylmethyl derivative’s rigidity may enhance target selectivity in kinase inhibitors, while aromatic analogs (e.g., pyridinyl) show broader receptor engagement .
Biological Activity
Overview
[4-(Cyclobutylmethyl)oxan-4-yl]methanamine, a compound characterized by its unique oxane structure, has garnered attention in scientific research for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Chemical Formula : CHN
- CAS Number : 1385696-46-7
- Molecular Weight : 167.25 g/mol
The structure features a cyclobutylmethyl group attached to an oxane ring, which is known to influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound is believed to modulate various signaling pathways, leading to diverse biological responses:
- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown:
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism : It is hypothesized that the oxane structure contributes to membrane disruption in bacterial cells.
Anticancer Potential
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation.
- Target Pathways : The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [4-(Cyclopropylmethyl)oxan-4-yl]methanamine | Similar oxane structure | Moderate antimicrobial activity |
| [4-(Cyclopentylmethyl)oxan-4-yl]methanamine | Slightly larger cycloalkyl group | Enhanced anticancer properties |
| [4-(Cyclohexylmethyl)oxan-4-yl]methanamine | Larger cycloalkyl group | Reduced efficacy compared to target |
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- The study concluded that the compound's unique structure allows it to penetrate bacterial membranes effectively.
-
Cancer Cell Line Study :
- In a study involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.
- Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting the compound's potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(Cyclobutylmethyl)oxan-4-yl]methanamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkylation of oxane derivatives with cyclobutylmethyl groups under catalytic conditions. For example, cyclohexyl or oxane intermediates can react with cyclobutylmethyl halides in the presence of a base (e.g., K₂CO₃) or acid catalyst. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically impact reaction efficiency and byproduct formation. Evidence from similar compounds suggests yields may vary between 40–70% depending on steric hindrance .
- Key Parameters : Monitor reaction progress via TLC or LC-MS. Purify using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference spectra (e.g., PubChem data for analogous amines) to confirm cyclobutylmethyl and oxane substituents .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via ESI-MS or GC-MS.
- HPLC : Assess purity (>95%) using a C18 column with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How does stereochemistry at the oxane ring influence the compound’s reactivity and biological activity?
- Methodological Answer : The oxane ring’s chair or boat conformation may alter steric accessibility of the methanamine group. For example, trans-configurations (e.g., 1,4-diaxial substituents) could hinder interactions with enzymatic targets. Computational modeling (DFT or MD simulations) can predict preferred conformations, while chiral HPLC separates enantiomers for in vitro testing .
- Data Contradiction Note : Conflicting bioactivity reports may arise from unaccounted stereoisomers. Always verify enantiopurity using polarimetry or chiral derivatization .
Q. What strategies resolve solubility challenges in aqueous assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without denaturing proteins .
- Salt Formation : Hydrochloride salts (common for amines) improve aqueous stability. Test salt formation via reaction with HCl gas in anhydrous ether .
- LogP Optimization : Modify substituents (e.g., introducing polar groups) to reduce logP values. Existing data for similar compounds suggest logP ~3.7, indicating moderate hydrophobicity .
Q. How can researchers address discrepancies in receptor-binding assays involving this compound?
- Methodological Answer :
- Control Experiments : Validate assay conditions using known agonists/antagonists (e.g., tyrosine derivatives for aminergic receptors) .
- Binding Kinetics : Perform saturation binding (radioligand assays) to calculate Kd and Bmax. Inconsistent results may stem from pH sensitivity (amine protonation) or redox instability .
- Orthogonal Assays : Confirm activity via functional assays (e.g., cAMP accumulation for GPCR targets) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
- Spill Management : Neutralize spills with 5% acetic acid, followed by absorption with vermiculite. Collect waste in sealed containers labeled for amine disposal .
- Storage : Store under argon at –20°C in amber vials to prevent oxidation .
Applications in Drug Discovery
Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?
- Methodological Answer :
- Cell Lines : Use SH-SY5Y (neuroblastoma) or primary neuronal cultures to assess neurotransmitter uptake inhibition (e.g., serotonin/dopamine transporters) .
- Receptor Profiling : Screen against GPCR panels (e.g., adrenergic, serotonergic receptors) via calcium flux assays .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance and CYP450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
